[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine
Beschreibung
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine is a tertiary amine featuring a pyrrolidine backbone substituted with three distinct groups:
- A 2-aminoethyl moiety at the 1-position of the pyrrolidine ring.
- A benzyl group attached to the 3-position.
- An isopropylamine substituent also at the 3-position.
This compound’s structure aligns with IUPAC nomenclature rules for amines, where substituents are ordered alphabetically and enclosed in parentheses when multiple groups are present .
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-14(2)19(12-15-6-4-3-5-7-15)16-8-10-18(13-16)11-9-17/h3-7,14,16H,8-13,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAFGUFLTDSKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine , also referred to as (S)-1-(2-aminoethyl)-pyrrolidin-3-yl-benzyl-isopropyl-amine , is a chiral amine characterized by a complex structure that includes a pyrrolidine ring, an aminoethyl side chain, and a benzyl group attached to an isopropyl amine. Its molecular formula is with a molecular weight of approximately 259.37 g/mol. The stereochemistry of this compound plays a crucial role in its biological activity and interaction with various neurotransmitter systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The unique combination of structural features in this compound contributes to its pharmacological potential. The synthesis typically involves multi-step organic reactions, often utilizing solvents such as DMF or DMSO along with bases like potassium carbonate or sodium hydroxide. Variations in the synthesis can lead to differences in potency and selectivity for specific biological targets.
Biological Activity
Mechanism of Action
Research indicates that the biological activity of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine is primarily linked to its interactions with neurotransmitter systems, particularly those associated with mood regulation and cognitive functions. The compound may act as an agonist or antagonist at various receptors, modulating neurotransmitter release and uptake.
Potential Therapeutic Applications
- Antidepressant Properties : The compound has been explored as a lead for developing new antidepressants due to its ability to influence serotonin and dopamine pathways.
- CNS Stimulant : Similar compounds exhibit CNS stimulant properties, suggesting potential applications in treating conditions like ADHD or narcolepsy.
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Aminoethyl)pyrrolidine | Pyrrolidine + aminoethyl | CNS stimulant |
| Benzylisopropylamine | Benzene + isopropyl amine | Stimulant properties |
| 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine | Heterocyclic structures | c-KIT kinase inhibitor |
Case Studies and Research Findings
- Antidepressant Development : A study highlighted the potential of similar compounds in modulating serotonin receptors, leading to enhanced mood regulation in animal models.
- CNS Stimulation : Research on related pyrrolidine derivatives demonstrated increased locomotor activity in rodent studies, indicating stimulant effects.
- Antibacterial Efficacy : In vitro evaluations showed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics like ciprofloxacin in specific contexts.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs Identified
Key analogs from chemical databases and patent literature include:
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Aminoethyl vs. Alkyl Groups: The 2-aminoethyl group in the target compound introduces a secondary amine, enhancing hydrogen-bonding capacity compared to analogs with simple alkyl chains (e.g., ethyl or isopropyl in CAS 115445-21-1 or 1353995-22-8). This likely increases solubility in polar solvents .
- Stereochemistry : The (R)-configured analog (CAS 1354019-30-9) highlights the importance of chirality in receptor binding, though data on the target compound’s stereospecificity are unavailable .
Vorbereitungsmethoden
Reductive Amination of Pyrrolidine Derivatives
A common approach involves reductive amination to introduce the 2-aminoethyl group. For example:
-
Step 1 : Condensation of 3-benzyl-isopropyl-pyrrolidinone with ethylenediamine under acidic conditions forms a Schiff base intermediate.
-
Step 2 : Reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the target amine.
-
Conditions : Ethanol/water solvent, 0–25°C, 12–24 h.
Nucleophilic Substitution on Halogenated Intermediates
Halogenated pyrrolidine intermediates enable modular functionalization:
-
Step 1 : Synthesis of 1-benzyl-3-(bromomethyl)-pyrrolidine via bromination of 3-hydroxymethyl-pyrrolidine using PBr₃.
-
Step 2 : Reaction with isopropylamine in acetonitrile at 60°C for 8 h.
-
Step 3 : Introduction of the 2-aminoethyl group via Mitsunobu reaction with phthalimide-protected ethanolamine, followed by deprotection.
Catalytic Hydrogenation of Nitro Precursors
Nitro groups serve as protected amines:
-
Step 1 : Alkylation of 3-nitro-pyrrolidine with benzyl-isopropyl bromide under basic conditions (K₂CO₃, DMF).
-
Step 2 : Hydrogenation using Pd/C (10% w/w) in methanol under H₂ (3 atm) at 25°C.
Key Reaction Parameters and Optimization
Solvent and Temperature Effects
Stereochemical Control
-
Chiral Auxiliaries : Use of (S)-proline-derived catalysts in asymmetric hydrogenation achieves >90% enantiomeric excess (ee).
-
Resolution Techniques : Diastereomeric salt formation with L-tartaric acid separates enantiomers.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High atom economy | Requires anhydrous conditions |
| Nucleophilic Substitution | Modularity | Multiple protection/deprotection steps |
| Catalytic Hydrogenation | Scalability (>100 g) | Catalyst cost and recovery |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine?
- Methodology : Copper-catalyzed coupling reactions under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO are commonly employed for analogous pyrrolidine derivatives. For example, describes a protocol using copper(I) bromide and cyclopropanamine to synthesize N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, achieving a 17.9% yield after chromatographic purification. Similar strategies may apply to the target compound, with optimization of reaction time, temperature, and stoichiometry .
- Key Data : Yield optimization (e.g., 17.9% in ) and purification via gradient elution (e.g., 0–100% ethyl acetate/hexane) are critical .
Q. How is the compound structurally characterized in academic studies?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and melting point analysis are standard. reports δ 8.87 (d, J = 2 Hz) in ¹H NMR for a related compound, confirming aromatic proton environments. HRMS (ESI) m/z 215 ([M+H]⁺) validates molecular weight .
- Challenges : Overlapping signals in NMR due to the pyrrolidine ring’s conformational flexibility may require advanced techniques like 2D NMR (e.g., COSY, HSQC) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Avoid inhalation, skin contact, and prolonged exposure. and emphasize using personal protective equipment (PPE), proper ventilation, and storage in inert atmospheres. Toxicity data are limited, so assume acute hazards until further studies .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Methodology : Catalyst screening (e.g., palladium or nickel complexes for cross-coupling) and solvent optimization (e.g., DMF or THF) may enhance efficiency. ’s low yield (17.9%) highlights the need for exploring microwave-assisted synthesis or flow chemistry to reduce reaction times .
- Data Analysis : Compare yields across reaction conditions (e.g., temperature: 35°C vs. 50°C) and catalyst loadings (e.g., 5 mol% vs. 10 mol% CuBr) .
Q. What stereochemical considerations impact the compound’s bioactivity?
- Methodology : Chiral chromatography or asymmetric synthesis (e.g., using Evans auxiliaries) can resolve enantiomers. details stereochemical descriptors (e.g., [@R], [@S]) for a related pyrrolidine derivative, suggesting that the target compound’s 3D configuration may influence receptor binding .
- Advanced Techniques : Molecular docking studies or X-ray crystallography to correlate stereochemistry with pharmacological targets (e.g., GPCRs) .
Q. How do data contradictions in spectral interpretations arise, and how are they resolved?
- Case Study : Conflicting NMR assignments for pyrrolidine protons (e.g., δ 2.5–3.5 ppm) may stem from solvent effects or dynamic exchange. resolves this via deuterated solvents (CDCl₃) and variable-temperature NMR .
- Resolution : Cross-validate with computational tools (e.g., DFT-based NMR prediction) .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodology : Cell viability assays (e.g., MTT) and receptor-binding studies (e.g., radioligand displacement). and imply that structurally similar amines are tested in combination therapies (e.g., kinase inhibitors), suggesting assays targeting PI3K/mTOR pathways .
- Data Interpretation : IC₅₀ values and selectivity indices against off-target receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
